Methyl 2-iodo-4,5-dimethylbenzoate Methyl 2-iodo-4,5-dimethylbenzoate
Brand Name: Vulcanchem
CAS No.: 1086391-91-4
VCID: VC8205319
InChI: InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,1-3H3
SMILES: CC1=CC(=C(C=C1C)I)C(=O)OC
Molecular Formula: C10H11IO2
Molecular Weight: 290.1 g/mol

Methyl 2-iodo-4,5-dimethylbenzoate

CAS No.: 1086391-91-4

Cat. No.: VC8205319

Molecular Formula: C10H11IO2

Molecular Weight: 290.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-iodo-4,5-dimethylbenzoate - 1086391-91-4

Specification

CAS No. 1086391-91-4
Molecular Formula C10H11IO2
Molecular Weight 290.1 g/mol
IUPAC Name methyl 2-iodo-4,5-dimethylbenzoate
Standard InChI InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,1-3H3
Standard InChI Key UGUWDMDBLYRSGT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)I)C(=O)OC
Canonical SMILES CC1=CC(=C(C=C1C)I)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-iodo-4,5-dimethylbenzoate belongs to the class of iodinated benzoic acid esters. The IUPAC name, methyl 2-iodo-4,5-dimethylbenzoate, precisely describes its structure: a benzene ring with a methoxycarbonyl group (-COOCH₃) at position 1, iodine at position 2, and methyl groups at positions 4 and 5 . The SMILES notation CC1=CC(=C(C=C1C)I)C(=O)OC confirms this arrangement.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₀H₁₁IO₂
Molecular Weight290.10 g/mol
InChIKeyUGUWDMDBLYRSGT-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1C)I)C(=O)OC

Synthesis and Manufacturing

Primary Synthetic Routes

Methyl 2-iodo-4,5-dimethylbenzoate is synthesized through sequential functionalization of a benzoic acid derivative. A plausible pathway involves:

  • Methylation: Esterification of 2-iodo-4,5-dimethylbenzoic acid with methanol under acidic conditions.

  • Directed Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) on a pre-substituted dimethylbenzoate precursor.

Source 5 highlights its role as an intermediate in Suzuki-Miyaura couplings, implying that palladium-catalyzed cross-coupling reactions may follow its synthesis to construct biaryl systems.

Industrial-Scale Production

Large-scale manufacturing requires stringent control of iodination conditions to prevent over-halogenation. Purification via column chromatography or recrystallization ensures ≥98% purity, as specified by suppliers like Acmec . Batch records from VulcanChem indicate a focus on minimizing residual catalysts (e.g., Pd) for pharmaceutical-grade material.

Applications in Organic and Medicinal Chemistry

Cross-Coupling Reactions

The iodine substituent facilitates transition metal-catalyzed couplings. For example:

  • Suzuki-Miyaura Reactions: Coupling with boronic acids to form biaryl structures, critical in drug scaffolds.

  • Ullmann Reactions: Formation of carbon-heteroatom bonds for heterocyclic systems .

Pharmaceutical Intermediates

DerivativeTargetIC₅₀ (nM)Source
5-Propyl-pyrazolo[3,4-b]pyridineTNF-α12.3
3,4,5-TrimethoxybiphenylIL-618.7

Comparative Analysis with Structural Analogs

Methyl 2-Iodo-4,5-Dimethoxybenzoate

Replacing methyl groups with methoxy moieties (CAS 173043-61-3) increases polarity and hydrogen-bonding capacity, altering solubility and reactivity . The dimethoxy analog’s molecular weight rises to 322.10 g/mol, impacting pharmacokinetics in drug candidates .

Methyl 3-Iodo-4-Methoxybenzoate

Positional isomerism (iodine at position 3) in CAS 35387-93-0 changes steric hindrance, affecting coupling reaction yields . For example, Suzuki reactions with ortho-substituted arylboronic acids show 15–20% lower efficiency compared to the 2-iodo isomer .

Future Directions and Research Opportunities

  • Green Synthesis: Developing catalytic iodination methods to reduce waste.

  • Drug Discovery: Leveraging the compound’s scaffold for kinase inhibitors or antimicrobial agents.

  • Material Science: Exploring its use in liquid crystals or organic semiconductors.

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